比米拉西布
描述
比美拉西布是一种平衡的磷脂酰肌醇3-激酶和雷帕霉素哺乳动物靶蛋白双重抑制剂。它在各种临床前模型中已显示出抗癌活性。 该化合物因其在治疗具有特定基因突变的癌症(例如 NOTCH1 基因的功能丧失突变)方面的潜力而备受关注 .
科学研究应用
比美拉西布具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。在化学中,它用于研究抑制细胞生长和增殖中涉及的特定途径。在生物学中,它有助于理解癌症进展的分子机制。 在医学中,比美拉西布正在研究其治疗各种癌症(包括头颈部鳞状细胞癌)的潜力 . 在工业中,它用于开发新的治疗剂并优化药物合成工艺 .
作用机制
比美拉西布通过抑制磷脂酰肌醇3-激酶和雷帕霉素哺乳动物靶蛋白途径发挥作用。这些途径对细胞生长、增殖和存活至关重要。 通过抑制这些途径,比美拉西布可以诱导癌细胞凋亡(程序性细胞死亡),从而减少肿瘤生长 . 比美拉西布的分子靶点包括磷脂酰肌醇3-激酶和雷帕霉素哺乳动物靶蛋白的各种亚型 .
生化分析
Biochemical Properties
Bimiralisib targets mTOR kinase in a balanced manner at higher concentrations . It interacts with the PI3K/Akt/mTOR signaling pathway, which is important in regulating cell proliferation, growth, metabolism, and motility in response to environmental and growth signals .
Cellular Effects
Bimiralisib has shown a signal of activity in head and neck squamous cell cancer with NOTCH1 loss-of-function mutation . It influences cell function by inhibiting the PI3K/Akt/mTOR pathway, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bimiralisib exerts its effects at the molecular level by inhibiting the PI3K/Akt/mTOR pathway . This inhibition leads to changes in gene expression and can result in regression in human tumors in the preclinical setting .
Temporal Effects in Laboratory Settings
Pharmacokinetic data suggest that intermittent targeting of the PI3K/mTOR pathway with Bimiralisib could be preferable to continuous daily dosing
Dosage Effects in Animal Models
The effects of Bimiralisib vary with different dosages in animal models
Metabolic Pathways
Bimiralisib is involved in the PI3K/Akt/mTOR metabolic pathway . It interacts with these enzymes and can affect metabolic flux or metabolite levels.
准备方法
比美拉西布的制备涉及多种合成路线和反应条件。主要方法之一包括使用特定抑制剂靶向磷脂酰肌醇3-激酶和雷帕霉素哺乳动物靶蛋白途径。 该化合物以口服胶囊的形式制成,用于给药 . 工业生产方法侧重于优化合成过程,以确保高产率和纯度,通常涉及有机合成和药物制造方面的先进技术 .
化学反应分析
相似化合物的比较
比美拉西布在平衡双重抑制磷脂酰肌醇3-激酶和雷帕霉素哺乳动物靶蛋白方面具有独特性。类似化合物包括这些途径的其他抑制剂,例如:
依德拉西布: 主要抑制磷脂酰肌醇3-激酶δ。
依维莫司: 抑制雷帕霉素哺乳动物靶蛋白。
替莫西罗limus: 雷帕霉素哺乳动物靶蛋白的另一种抑制剂。与这些化合物相比,比美拉西布具有更广泛的抑制范围,有可能带来更有效的治疗结果
属性
IUPAC Name |
5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N7O2/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27/h9-10H,1-8H2,(H2,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGGYDAFIHSYFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225037-39-7 | |
Record name | Bimiralisib [USAN:INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1225037397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bimiralisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14846 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BIMIRALISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z3QHB00LB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。